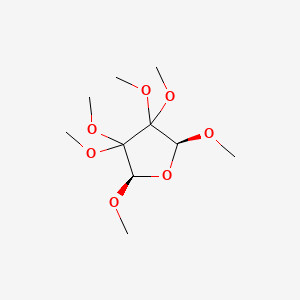![molecular formula C21H21ClNO2P B14516831 {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride CAS No. 62779-17-3](/img/structure/B14516831.png)
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties It is composed of a methoxycarbonyl group, an amino group, a methyl group, and a triphenylphosphanium chloride moiety
Méthodes De Préparation
The synthesis of {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable methoxycarbonylating agent and an aminomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methoxycarbonyl or amino groups are replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl and amino groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The triphenylphosphanium moiety may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparaison Avec Des Composés Similaires
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride can be compared with similar compounds such as:
Triphenylphosphine: A common reagent in organic synthesis, but lacks the methoxycarbonyl and amino groups.
Methoxycarbonylmethylphosphonium chloride: Similar structure but without the triphenyl groups.
Aminomethylphosphonium chloride: Contains the amino group but lacks the methoxycarbonyl and triphenyl groups.
Propriétés
Numéro CAS |
62779-17-3 |
|---|---|
Formule moléculaire |
C21H21ClNO2P |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(methoxycarbonylamino)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H20NO2P.ClH/c1-24-21(23)22-17-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H |
Clé InChI |
OPXKHZXXACQQRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)




![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)




